molecular formula C20H31N3O B6053962 N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea

N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea

Cat. No. B6053962
M. Wt: 329.5 g/mol
InChI Key: QFHSPQXMPLNJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea, also known as BHU-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BHU-1 belongs to the class of N-substituted ureas and is known to exhibit a range of biological activities.

Scientific Research Applications

N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is not fully understood. However, it is believed that N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea exerts its biological activities by inhibiting the activity of certain enzymes and receptors. For example, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has also been shown to inhibit the replication of certain viruses, such as the influenza virus and the herpes simplex virus. Additionally, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit anti-inflammatory and analgesic activities by inhibiting the production of inflammatory cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is its broad range of biological activities. This makes it a promising candidate for the development of new therapeutics. Additionally, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit low toxicity, which is important for the development of safe and effective drugs. However, one of the limitations of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea. One area of interest is the development of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea and its potential therapeutic applications. N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea may also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Overall, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is a promising compound with potential applications in a range of therapeutic areas.

Synthesis Methods

N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of benzyl isocyanate with 1-cycloheptyl-3-piperidinylamine. This reaction results in the formation of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

1-benzyl-3-(1-cycloheptylpiperidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c24-20(21-15-17-9-4-3-5-10-17)22-18-11-8-14-23(16-18)19-12-6-1-2-7-13-19/h3-5,9-10,18-19H,1-2,6-8,11-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHSPQXMPLNJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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